

Application Notes and Protocols: Adenylate Cyclase Activity Assay with CP-376395 Hydrochloride

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Compound of Interest

Compound Name: CP 376395 hydrochloride

Cat. No.: B1669488

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Abstract

These application notes provide a detailed protocol for determining the inhibitory activity of CP-376395 hydrochloride on adenylate cyclase. CP-376395 hydrochloride is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^[1] The activation of CRF1 receptors by agonists such as ovine corticotropin-releasing factor (oCRF) leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This protocol describes a cell-based assay to quantify the antagonistic effect of CP-376395 hydrochloride on this signaling pathway.

Introduction

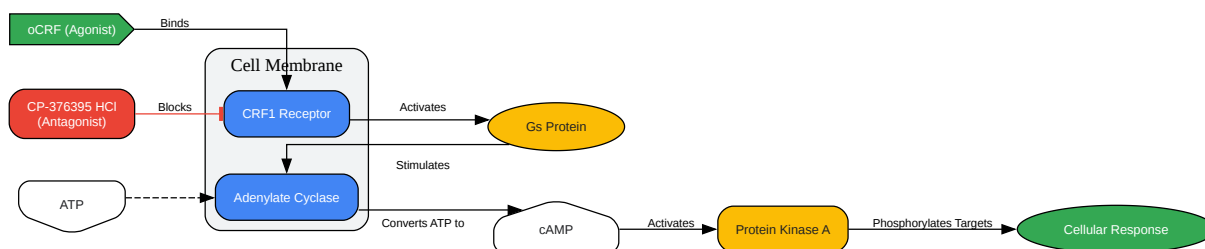
Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are key regulators of the stress response. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gs alpha subunit, leading to the stimulation of adenylate cyclase. Adenylate cyclase then catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.

CP-376395 hydrochloride has been identified as a potent and selective CRF1 receptor antagonist with an apparent K_i value of 12 nM.^[1] It effectively blocks the agonist-induced

activation of adenylate cyclase. This makes the adenylate cyclase activity assay a crucial tool for characterizing the potency and efficacy of CP-376395 and similar compounds. This document provides a detailed methodology for performing this assay using human embryonic kidney (HEK293) cells stably expressing the human CRF1 receptor.

Signaling Pathway

The signaling cascade initiated by the activation of the CRF1 receptor and the point of inhibition by CP-376395 hydrochloride are illustrated in the diagram below.



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Caption: CRF1 receptor signaling pathway and inhibition by CP-376395 HCl.

Experimental Protocols

This protocol is adapted from established methods for measuring cAMP accumulation in HEK293 cells stably expressing the human CRF1 receptor.[2]

Materials and Reagents

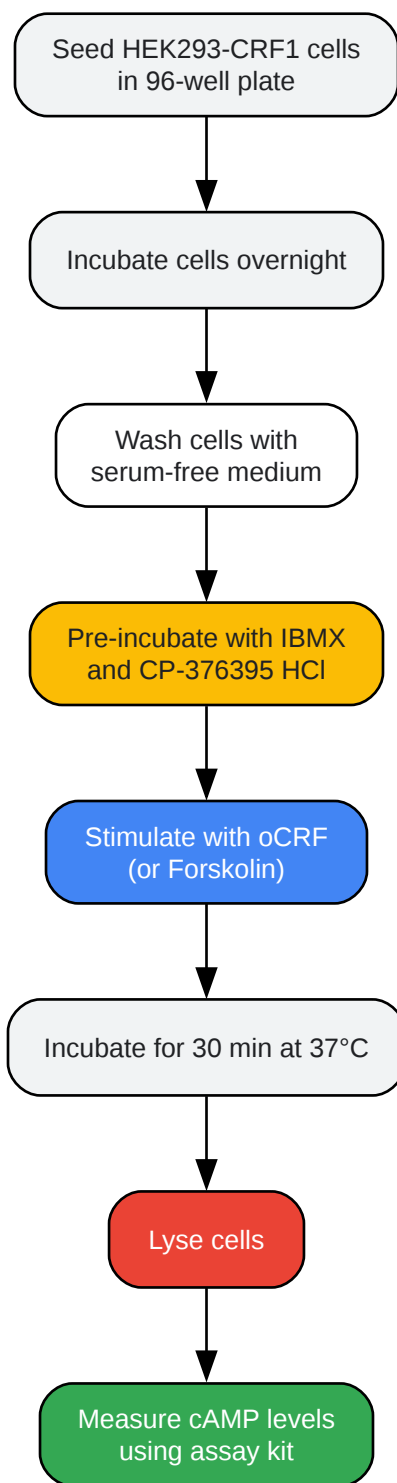
- HEK293 cells stably expressing human CRF1 receptor
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Poly-L-lysine
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- CP-376395 hydrochloride
- Ovine corticotropin-releasing factor (oCRF) or other suitable CRF1 agonist (e.g., Tyr0-sauvagine)
- Forskolin (positive control)
- 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
- Cell lysis reagent (e.g., 0.1 M HCl with 0.5% Triton X-100)
- cAMP assay kit (e.g., ELISA or HTRF-based)
- 96-well cell culture plates

Cell Culture

- Culture HEK293-CRF1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- For the assay, seed cells in 96-well plates coated with poly-L-lysine at a density that allows them to reach 90-95% confluency on the day of the experiment.

Adenylate Cyclase Activity Assay Workflow



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Caption: Workflow for the adenylate cyclase activity assay.

Detailed Protocol

- Cell Plating: Seed HEK293-CRF1 cells in a 96-well plate and incubate overnight.
- Preparation of Compounds:
 - Prepare a stock solution of CP-376395 hydrochloride in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of CP-376395 hydrochloride in assay buffer.
 - Prepare a stock solution of oCRF in assay buffer. The final concentration for stimulation should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
 - Prepare a stock solution of forskolin (e.g., 10 μ M final concentration) as a positive control for adenylate cyclase activation.
- Assay Procedure:
 - On the day of the experiment, remove the culture medium from the wells.
 - Wash the cells once with 100 μ L of pre-warmed serum-free medium or assay buffer.
 - Add 50 μ L of assay buffer containing IBMX (e.g., 0.5 mM final concentration) to each well.
 - Add 25 μ L of the various concentrations of CP-376395 hydrochloride to the appropriate wells. For control wells, add 25 μ L of assay buffer.
 - Pre-incubate the plate at 37°C for 15-30 minutes.
 - Add 25 μ L of oCRF solution to the wells. For the positive control, add 25 μ L of forskolin solution. For the basal control, add 25 μ L of assay buffer.
 - Incubate the plate at 37°C for 30 minutes.
- Cell Lysis and cAMP Measurement:
 - Terminate the reaction by aspirating the medium and adding 100 μ L of cell lysis reagent to each well.

- Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
- Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions of the chosen cAMP assay kit.

Data Presentation

The inhibitory effect of CP-376395 hydrochloride on oCRF-stimulated adenylate cyclase activity can be quantified by determining its IC₅₀ value. The following table presents representative data for such an experiment.

CP-376395 HCl (nM)	% Inhibition of oCRF-stimulated cAMP production
0.1	5%
1	15%
10	45%
12 (K _i)	50%
50	75%
100	90%
1000	98%

Note: The data in this table is illustrative and serves to represent a typical dose-response relationship. The K_i value of 12 nM is based on reported literature.[\[1\]](#)

Conclusion

The protocol described provides a robust and reliable method for assessing the antagonist activity of CP-376395 hydrochloride at the CRF1 receptor. By measuring the inhibition of agonist-stimulated adenylate cyclase activity, researchers can accurately determine the potency of this and other CRF1 receptor antagonists. This assay is a valuable tool in the preclinical development of drugs targeting the CRF system for the treatment of stress-related disorders.

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References

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